2-Methyl-4-(methylthio)benzoic acid
CAS No.: 118939-08-5
Cat. No.: VC8056641
Molecular Formula: C9H10O2S
Molecular Weight: 182.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118939-08-5 |
---|---|
Molecular Formula | C9H10O2S |
Molecular Weight | 182.24 g/mol |
IUPAC Name | 2-methyl-4-methylsulfanylbenzoic acid |
Standard InChI | InChI=1S/C9H10O2S/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) |
Standard InChI Key | VBZZOJYCFWHFOZ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)SC)C(=O)O |
Canonical SMILES | CC1=C(C=CC(=C1)SC)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Methyl-4-(methylthio)benzoic acid has the molecular formula C₉H₁₀O₂S and a molar mass of 182.24 g/mol. Systematic names include:
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4-(Methylsulfanyl)-2-methylbenzoic acid (IUPAC)
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2-Methyl-4-(methylthio)benzoic acid (common)
The structure comprises a benzene ring with:
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A carboxylic acid (-COOH) group at position 1
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A methyl group (-CH₃) at position 2
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A methylthio group (-S-CH₃) at position 4
Spectral Data and Crystallography
Key spectroscopic features include:
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¹H NMR (CDCl₃): δ 2.45 (s, 3H, S-CH₃), 2.60 (s, 3H, C-CH₃), 7.25–7.80 (m, 3H, aromatic)
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch, if present)
X-ray crystallography of analogous compounds (e.g., 2-methyl-4-(2-methylbenzamido)benzoic acid) reveals dihedral angles of ~82° between aromatic rings, suggesting limited conjugation between substituents .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 145–148°C | |
Solubility in Water | <1 g/L (20°C) | |
LogP (Octanol-Water) | 2.8 ± 0.3 | Predicted |
pKa | 4.2 (carboxylic acid) | Estimated |
The low water solubility stems from the hydrophobic methylthio group, necessitating organic solvents (e.g., DMSO, ethanol) for laboratory use .
Synthesis and Industrial Production
Phase-Transfer Catalyzed Synthesis
The patented method (CN101712641A) involves:
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Reaction: Chlorobenzonitrile + Sodium methyl mercaptide → 2-Methyl-4-(methylthio)benzonitrile
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Hydrolysis: Benzonitrile → Benzoic acid using NaOH/HCl
Key Advantages:
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Catalyst reusability (≥5 cycles)
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Reduced waste vs. traditional thiolation methods
Alternative Routes
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Friedel-Crafts Thioalkylation: Using AlCl₃ to introduce -SMe groups, though less regioselective
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Grignard Reaction: Methylmagnesium bromide with 4-thiobenzoic acid derivatives (lower yields)
Applications in Pharmaceuticals and Agrochemicals
Pharmacological Intermediates
The compound serves as a precursor to benzazepine derivatives with vasopressin antagonistic activity . Example derivatives:
Derivative | Target | Bioactivity |
---|---|---|
OPC-31260 | Vasopressin V₂ receptor | Diuretic (IC₅₀ = 1.2 nM) |
Conivaptan analogs | V₁a/V₂ receptors | Hyponatremia treatment |
Parameter | Data |
---|---|
Acute Oral LD₅₀ (Rat) | 1,200 mg/kg (estimated) |
Skin Irritation | Mild erythema (OECD 404) |
Environmental Fate | t₁/₂ = 14 days (soil) |
Supplier | Purity | Price Range (€/g) | Delivery Time |
---|---|---|---|
CymitQuimica | 97% | 26–312 | 12 days |
Fisher Sci | 95% | 32–1,149 | 13 days |
Bulk discounts apply for orders >100 g, though synthesis remains cost-effective for industrial-scale needs .
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